molecular formula C23H27N5OS3 B11036034 2-[(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate

2-[(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate

Cat. No.: B11036034
M. Wt: 485.7 g/mol
InChI Key: JWHMCBYPSFNVEO-UHFFFAOYSA-N
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Description

2-[(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a thienopyridine core, a piperazine ring, and a carbodithioate group, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate typically involves multiple steps:

    Formation of the Thienopyridine Core: The initial step involves the construction of the thienopyridine core. This can be achieved through a cyclization reaction between a suitable thioamide and a nitrile compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thienopyridine intermediate.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a condensation reaction between an amine and a dihaloalkane, followed by cyclization.

    Attachment of the Carbodithioate Group: The final step involves the reaction of the piperazine derivative with carbon disulfide and a suitable alkylating agent to form the carbodithioate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine core and the piperazine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the cyano group and the thienopyridine core. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The benzyl group and the piperazine ring can participate in nucleophilic substitution reactions. Reagents such as alkyl halides and acyl chlorides are commonly used.

    Hydrolysis: The carbodithioate group can be hydrolyzed under acidic or basic conditions to yield the corresponding thiol and carboxylic acid derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, and water.

Major Products

    Oxidation: Oxidized derivatives of the thienopyridine core and piperazine ring.

    Reduction: Reduced forms of the cyano group and thienopyridine core.

    Substitution: Substituted benzyl and piperazine derivatives.

    Hydrolysis: Thiol and carboxylic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Medicine

In medicine, the compound is studied for its pharmacological properties. Researchers are exploring its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, polymer science, and materials engineering.

Mechanism of Action

The mechanism of action of 2-[(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate
  • **N-[(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide
  • **N’-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-N,N-dimethyliminoformamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C23H27N5OS3

Molecular Weight

485.7 g/mol

IUPAC Name

[2-[(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)amino]-2-oxoethyl] 4-methylpiperazine-1-carbodithioate

InChI

InChI=1S/C23H27N5OS3/c1-26-9-11-28(12-10-26)23(30)31-16-21(29)25-22-19(13-24)18-7-8-27(15-20(18)32-22)14-17-5-3-2-4-6-17/h2-6H,7-12,14-16H2,1H3,(H,25,29)

InChI Key

JWHMCBYPSFNVEO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=S)SCC(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N

Origin of Product

United States

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